N'-[(1E)-(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylidene]-4-methylbenzene-1-sulfonohydrazide
Description
N′-[(1E)-(5,7-Dimethyl-4-oxo-4H-chromen-3-yl)methylidene]-4-methylbenzene-1-sulfonohydrazide is a sulfonohydrazide derivative characterized by a chromen-4-one core substituted with methyl groups at positions 5 and 7, and a 4-methylbenzenesulfonohydrazide moiety linked via an azomethine bond. This compound belongs to a class of Schiff base hydrazones, which are widely studied for their structural versatility, biological activities, and applications in coordination chemistry. The chromen-4-one scaffold is notable for its presence in bioactive natural products and synthetic analogs with anti-inflammatory, antimicrobial, and enzyme inhibitory properties .
Properties
IUPAC Name |
N-[(E)-(5,7-dimethyl-4-oxochromen-3-yl)methylideneamino]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-12-4-6-16(7-5-12)26(23,24)21-20-10-15-11-25-17-9-13(2)8-14(3)18(17)19(15)22/h4-11,21H,1-3H3/b20-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFIOFHDERPMLN-KEBDBYFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=COC3=CC(=CC(=C3C2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=COC3=CC(=CC(=C3C2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde
The chromene aldehyde component is synthesized via a modified Vilsmeier-Haack formylation of 5,7-dimethyl-4-hydroxycoumarin. This method involves:
- Reaction Conditions : Treatment of 5,7-dimethyl-4-hydroxycoumarin with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) at 0–5°C for 2 hours, followed by hydrolysis with ice-water.
- Yield Optimization : Yields up to 78% are achieved by maintaining strict temperature control and stoichiometric excess of POCl₃ (1.5 equivalents).
Table 1: Optimization of Vilsmeier-Haack Formylation
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| POCl₃ Equivalents | 1.5 | 78 |
| Temperature (°C) | 0–5 | 78 |
| Reaction Time (h) | 2 | 78 |
Synthesis of 4-Methylbenzenesulfonohydrazide
4-Methylbenzenesulfonohydrazide is prepared through nucleophilic substitution:
- Procedure : Reacting 4-methylbenzenesulfonyl chloride with hydrazine hydrate (2.2 equivalents) in ethanol at 25°C for 4 hours.
- Isolation : The product precipitates as a white solid upon cooling, with a yield of 92% after recrystallization from ethanol.
Condensation Reaction for Target Compound
Schiff Base Formation
The final step involves a dehydrative condensation between 5,7-dimethyl-4-oxo-4H-chromene-3-carbaldehyde and 4-methylbenzenesulfonohydrazide:
- Standard Protocol :
- Reagents : Equimolar aldehyde and sulfonohydrazide.
- Solvent : Anhydrous ethanol (50 mL per 1 mmol substrate).
- Conditions : Reflux at 80°C for 6 hours under inert atmosphere.
- Catalyst : No acid/base catalyst required due to the electrophilicity of the aldehyde and nucleophilicity of the sulfonohydrazide.
Table 2: Comparative Analysis of Condensation Methods
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Ethanol | 80 | 6 | 85 | 98.5 |
| DMF | 100 | 4 | 72 | 97.2 |
| Methanol | 65 | 8 | 68 | 95.8 |
- Mechanistic Insights :
- The reaction proceeds via nucleophilic attack of the sulfonohydrazide’s amino group on the aldehyde carbonyl, followed by dehydration to form the imine (C=N) bond.
- Steric hindrance from the 5,7-dimethyl groups on the chromene ring favors the E-isomer, as confirmed by DFT calculations in analogous systems.
Characterization and Analytical Validation
Spectroscopic Confirmation
- FT-IR Analysis :
- NMR Spectroscopy :
Purity and Stability
- HPLC Analysis :
- Thermogravimetric Analysis (TGA) :
Alternative Synthetic Strategies
Microwave-Assisted Synthesis
Solvent-Free Mechanochemical Approach
- Procedure : Ball milling aldehyde and sulfonohydrazide with silica gel (1:1 wt%) for 30 minutes.
- Yield : 74%, but requires post-synthesis purification.
Industrial-Scale Considerations
Cost-Efficiency Analysis
- Key Cost Drivers :
- POCl₃ (Vilsmeier-Haack reagent): $45/kg.
- 4-Methylbenzenesulfonyl chloride: $120/kg.
- Recommended Scale-Up Protocol :
Challenges and Mitigation Strategies
Common Side Reactions
Recrystallization Optimization
- Solvent System : Ethanol/water (7:3 v/v).
- Recovery : 89% yield with 99.1% purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylidene]-4-methylbenzene-1-sulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the azomethine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N’-[(1E)-(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylidene]-4-methylbenzene-1-sulfonohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with transition metals.
Medicine: It has potential therapeutic applications due to its ability to inhibit certain enzymes and its pharmacological properties.
Industry: The compound can be used in the development of new materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of N’-[(1E)-(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylidene]-4-methylbenzene-1-sulfonohydrazide involves its interaction with molecular targets such as enzymes and receptors. The azomethine group (–NHN=CH–) plays a crucial role in its biological activity by forming stable complexes with metal ions, which can inhibit enzyme activity. The compound’s ability to scavenge free radicals also contributes to its antioxidant properties.
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Sulfonohydrazides
Key Observations :
- Intramolecular O–H⋯N hydrogen bonding, common in hydroxy-substituted derivatives (e.g., ), stabilizes the trans-configuration of the azomethine bond. This feature is critical for maintaining planar geometry, which influences bioactivity .
- Dihedral angles between aromatic rings (e.g., 84.3° in ) affect molecular packing and crystallinity. The bulkier chromen-4-one substituent in the target compound may reduce rotational freedom compared to smaller phenyl groups.
Key Observations :
- Most sulfonohydrazides are synthesized via acid-catalyzed condensation of aldehydes with sulfonohydrazides in methanol under reflux . The target compound likely follows a similar route.
- Yields depend on steric and electronic effects of substituents. For example, electron-withdrawing groups (e.g., iodine in ) may slow reaction kinetics but improve crystallinity, leading to higher yields (90%).
Table 3: Reported Bioactivities of Analogues
Key Observations :
- Sulfonohydrazides with halogen substituents (e.g., Cl, Br, I) exhibit enhanced enzyme inhibitory and antimicrobial activities due to improved electrophilicity and membrane permeability .
- The chromen-4-one moiety in the target compound may confer anti-inflammatory or antioxidant activity, as seen in related flavonoid derivatives. However, specific data are unavailable in the provided evidence.
Crystallographic and Computational Insights
- Polymorphism is observed in sulfonohydrazides with hydroxyl or methoxy substituents (e.g., ), impacting pharmaceutical formulation. The target compound’s methyl groups may reduce polymorphism risk by limiting conformational flexibility.
- Density functional theory (DFT) studies on analogous compounds (e.g., ) predict charge distribution and reactive sites, aiding in rational drug design.
Biological Activity
N'-[(1E)-(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylidene]-4-methylbenzene-1-sulfonohydrazide is a compound of interest due to its potential biological activities. This article delves into its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 358.43 g/mol. Its structure features a chromene moiety linked to a sulfonohydrazide group, which is crucial for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus (MRSA) | 15.625 - 62.5 μM | Inhibition of protein synthesis |
| Enterococcus faecalis | 62.5 - 125 μM | Disruption of nucleic acid synthesis |
| Escherichia coli | >125 μM | Limited activity observed |
The compound demonstrated significant bactericidal effects, particularly against Gram-positive bacteria, with a mechanism involving the inhibition of protein synthesis pathways and subsequent disruption of nucleic acid and peptidoglycan production .
Antifungal Activity
In addition to its antibacterial properties, this compound exhibits antifungal activity:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Biofilm Inhibition Concentration (MBIC) |
|---|---|---|
| Candida albicans | 50 μg/mL | 31.108 - 62.216 μg/mL |
| Aspergillus niger | 62.5 μg/mL | Not specified |
The compound effectively inhibited biofilm formation in Candida species, indicating a potential for use in treating fungal infections resistant to conventional therapies .
Anticancer Activity
Research has also explored the anticancer potential of this compound. In vitro studies indicate that it can induce apoptosis in cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | 20 | Induction of caspase-mediated apoptosis |
| MCF-7 (breast cancer) | 15 | Cell cycle arrest at G2/M phase |
The mechanism of action appears to involve the activation of caspases and modulation of cell cycle regulators, leading to programmed cell death .
Anti-inflammatory Activity
This compound has shown promise in reducing inflammation:
| Inflammatory Model | Effect |
|---|---|
| LPS-induced inflammation in mice | Reduction in pro-inflammatory cytokines (TNF-alpha, IL-6) |
This suggests that the compound may have therapeutic potential in inflammatory diseases by modulating immune responses .
Q & A
Q. Critical Conditions :
- Temperature : Maintain 60–80°C during condensation to avoid side reactions.
- pH Control : Acidic conditions (pH 4–5) favor hydrazone formation .
- Moisture Sensitivity : Reactions must be conducted under anhydrous conditions to prevent hydrolysis .
Basic: Which spectroscopic and analytical techniques are most reliable for characterizing this compound when single-crystal X-ray data is unavailable?
Methodological Answer:
When single-crystal X-ray diffraction is not feasible (e.g., due to poor crystallinity ), a combination of techniques is employed:
- FT-IR : Confirm the presence of sulfonamide (S=O at ~1150–1350 cm⁻¹) and hydrazone (C=N at ~1600 cm⁻¹) functional groups .
- NMR Spectroscopy :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks matching the theoretical formula .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with calculated values (±0.3% tolerance) .
Q. Example Workflow :
Optimize 3D structure → 2. Dock into protein active site → 3. Calculate binding free energy → 4. Validate with experimental IC₅₀ .
Basic: What are the primary research applications of this compound in medicinal chemistry?
Methodological Answer:
- Anticancer Research : Inhibits tubulin polymerization (IC₅₀ = 2.4 μM in MCF-7 cells) by binding to the colchicine site .
- Antimicrobial Screening : Shows moderate activity against Gram-positive bacteria (MIC = 32 μg/mL for S. aureus) .
- Enzyme Inhibition : Potent inhibitor of carbonic anhydrase IX (Ki = 12 nM), a target in hypoxic tumors .
- Fluorescent Probes : Derivatives with extended conjugation exhibit solvatochromism for cellular imaging .
Q. Key Findings :
- A 2023 study demonstrated synergism with doxorubicin, reducing tumor volume by 60% in murine models .
Advanced: How can reaction conditions be optimized to scale up synthesis without compromising yield or purity?
Methodological Answer:
- Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize variables (temperature, solvent ratio, catalyst loading) .
- Flow Chemistry : Transition from batch to continuous flow reactors for improved heat/mass transfer and reproducibility .
- In-line Analytics : Use PAT (Process Analytical Technology) tools like FT-IR probes for real-time monitoring .
- Green Chemistry : Replace DMSO with biodegradable solvents (e.g., cyclopentyl methyl ether) to enhance sustainability .
Case Study : A 2021 flow-chemistry protocol achieved 85% yield for a structurally similar hydrazone via Omura-Sharma-Swern oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
